5-Methylisoindolin-1-one
Overview
Description
5-Methylisoindolin-1-one is a chemical compound with the formula C9H9NO . It is a building block used in the field of chemistry . The IUPAC name for this compound is 5-methylisoindolin-1-one .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including 5-Methylisoindolin-1-one, has been achieved through multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation . Another method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .
Molecular Structure Analysis
The molecular structure of 5-Methylisoindolin-1-one is represented by the SMILES notation: O=C1NCC2=C1C=CC©=C2 . Molecular docking studies have revealed that the isoindolin-1-one substructure is fundamental for certain biological activities .
Scientific Research Applications
Application
Isoindolin-1-one derivatives are synthesized via multicomponent reactions (MCRs) of methyl 2-formylbenzoate and intramolecular amidation . This process provides access to complex and potentially biologically active scaffolds .
Method
The synthesis involves a Ugi-type reaction, which is a type of MCR, with methyl 2-formylbenzoate as one of the starting materials . This reaction affords a free secondary amine precursor for the amide group . The formation of the amide may also be carried out under acidic conditions . A series of isoindolin-1-ones were prepared via a ring closure involving intramolecular amidation .
Results
The process resulted in the successful synthesis of isoindolin-1-one compounds .
2. Biological Potential of Indole Derivatives
Application
Indole derivatives, which include isoindolin-1-one derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Method
The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results
The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
3. Isoindolin-1-one Derivatives as Pharmacologically Active Molecular Probes
Application
Isoindolin-1-one derivatives are used as molecular probes in pharmacological research . These compounds are potentially biologically active and can be used to investigate the function of biological systems .
Method
The method involves the synthesis of isoindolin-1-one derivatives via Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . The resulting compounds can then be used as molecular probes .
Results
The process resulted in the successful synthesis of isoindolin-1-one compounds that can be used as molecular probes .
4. Indole Derivatives as Biologically Active Compounds
Application
Indole derivatives, including isoindolin-1-one derivatives, are used for the treatment of various disorders in the human body . They have shown potential in treating cancer cells, microbes, and different types of disorders .
Method
The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results
The results reveal that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
5. Isoindolin-1-one Derivatives as sPLA2 Inhibitors
Application
Isoindolin-1-one derivatives have been found to exhibit significant sPLA2 inhibition activity . This makes them potential candidates for the development of new therapeutic agents .
Method
The method involves the synthesis of isoindolin-1-one derivatives and their subsequent testing for sPLA2 inhibition activity .
Results
The compound N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride showed significant sPLA2 inhibition activity that is comparable or more to ursolic acid (positive control) .
6. Isoindolin-1-one Derivatives in Single-Atom Catalysts
Application
Isoindolin-1-one derivatives have been used in the development of single-atom catalysts . These catalysts have excellent performance properties such as strong activity and high selectivity, and have been widely used in various catalytic reactions .
Method
The method involves the synthesis of isoindolin-1-one derivatives and their subsequent use in the preparation of single-atom catalysts .
Results
The application of single-atom catalysts and elucidation of their reaction mechanism has become a hot area of research .
Safety And Hazards
properties
IUPAC Name |
5-methyl-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBMKCIJLCNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622223 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoindolin-1-one | |
CAS RN |
65399-03-3 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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